4-Gcbpd

Descripción

4-Gcbpd (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid group (-B(OH)₂). Key physicochemical properties include:

- TPSA (Topological Polar Surface Area): 40.46 Ų, indicating moderate polarity.

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous solutions.

- Log P Values: Varied predictions across algorithms, including XLOGP3 (2.15) and WLOGP (0.78), suggesting moderate lipophilicity.

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

Propiedades

Número CAS |

116169-15-4 |

|---|---|

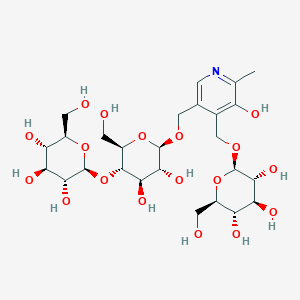

Fórmula molecular |

C26H41NO18 |

Peso molecular |

655.6 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-2-[[5-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-2-methylpyridin-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H41NO18/c1-8-14(31)10(7-41-24-20(37)17(34)15(32)11(3-28)42-24)9(2-27-8)6-40-25-22(39)19(36)23(13(5-30)44-25)45-26-21(38)18(35)16(33)12(4-29)43-26/h2,11-13,15-26,28-39H,3-7H2,1H3/t11-,12-,13-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 |

Clave InChI |

OJTXTVZTLXRNTO-KLGPLAJBSA-N |

SMILES |

CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

SMILES isomérico |

CC1=NC=C(C(=C1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

SMILES canónico |

CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Otros números CAS |

116169-15-4 |

Sinónimos |

4'-O-(glucosyl)-5'-O-(cellobiosyl)pyridoxine 4-GCBPD |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine typically involves glycosylation reactions. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer sugar moieties from activated sugar donors to specific hydroxyl groups on the pyridoxine molecule. The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity and prevent degradation of the product .

Industrial Production Methods

Industrial production of glycosylated compounds like 4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine often employs microbial fermentation. Engineered strains of bacteria or yeast are used to express the necessary glycosyltransferases, facilitating the large-scale production of the compound. This method is advantageous due to its scalability and eco-friendliness compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the sugar moieties can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glucuronic acid derivatives, while reduction can produce glucitol derivatives .

Aplicaciones Científicas De Investigación

4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on molecular properties.

Biology: The compound is used to investigate the role of glycosylation in biological systems, including its effects on protein stability and function.

Medicine: Glycosylated derivatives of pyridoxine are explored for their potential therapeutic benefits, such as improved bioavailability and targeted delivery.

Industry: The compound is used in the development of functional foods and nutraceuticals, leveraging its enhanced stability and solubility

Mecanismo De Acción

The mechanism of action of 4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

4-Gcbpd belongs to a class of halogenated phenylboronic acids. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) from the same chemical family :

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Solubility (mg/mL) | Log P (XLOGP3) | BBB Permeability | GI Absorption |

|---|---|---|---|---|---|---|---|---|

| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | - | 0.24 | 2.15 | Yes | High |

| (3-Bromo-5-chlorophenyl)boronic acid | 1256345-89-6 | C₆H₄BBrClO₂ | 221.26 | 0.87 | Not reported | 1.92 | Not reported | Moderate |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1391120-02-6 | C₆H₃BBrCl₂O₂ | 256.26 | 0.78 | Not reported | 2.34 | No | Low |

| (4-Bromo-2-fluorophenyl)boronic acid | 871329-31-6 | C₆H₅BBrFO₂ | 203.82 | 0.71 | 0.15 | 1.78 | Yes | Moderate |

Key Findings:

Structural Differences:

- Substitution patterns (Br, Cl, F) and positions significantly influence physicochemical properties. For example, fluorination in (4-Bromo-2-fluorophenyl)boronic acid reduces molecular weight and log P compared to this compound.

- Dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and log P but abolishes BBB permeability .

Biological Activity:

- This compound exhibits superior BBB permeability compared to analogues, likely due to optimal halogen placement and lower TPSA.

- GI absorption correlates with log P; this compound (log P 2.15) shows higher absorption than (4-Bromo-2-fluorophenyl)boronic acid (log P 1.78) .

Synthetic Accessibility:

- This compound’s synthesis employs a robust palladium-catalyzed method, whereas analogues may require tailored conditions (e.g., Suzuki-Miyaura coupling for fluorinated derivatives) .

Research Implications and Limitations

- Functional Potential: The BBB permeability of this compound makes it a candidate for central nervous system (CNS)-targeted drug development, unlike its dichloro analogue.

- Data Gaps: Limited solubility and activity data for analogues hinder comprehensive structure-activity relationship (SAR) analysis. Further studies using databases like EDKB or Reaxys are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.